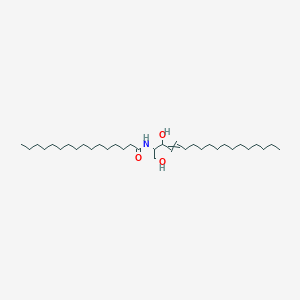
C16-ceramide
描述
C16-神经酰胺,也称为棕榈酰-D-赤藓醇-鞘氨醇,是一种生物活性鞘脂,在细胞信号传导中起着至关重要的作用。它是神经酰胺家族的一员,神经酰胺家族是包含鞘氨醇和脂肪酸的脂类分子。 C16-神经酰胺因其在调节细胞周期、凋亡和应激反应中的作用而尤为重要 .
准备方法
合成路线和反应条件: C16-神经酰胺可以通过多种方法合成。一种常见的途径涉及棕榈酰辅酶 A 与鞘氨醇的缩合反应,该反应由神经酰胺合酶催化。 该反应通常在生理条件下发生,酶促进脂肪酸与鞘氨醇之间酰胺键的形成 .
工业生产方法: C16-神经酰胺的工业生产通常涉及从植物或动物组织等天然来源中提取,然后使用色谱技术进行纯化。 超临界流体萃取和微波辅助萃取等先进方法也被用于提高产量和纯度 .
化学反应分析
反应类型: C16-神经酰胺经历各种化学反应,包括:
氧化: C16-神经酰胺可以被氧化形成神经酰胺-1-磷酸,该反应由神经酰胺激酶催化。
还原: C16-神经酰胺的还原可以产生二氢神经酰胺,二氢神经酰胺进一步参与细胞信号通路。
常用试剂和条件:
氧化: 常用神经酰胺激酶和三磷酸腺苷 (ATP)。
还原: 可以使用硼氢化钠等还原剂。
取代: 根据所需产物使用各种酰化剂和催化剂.
主要产品:
神经酰胺-1-磷酸: 通过氧化形成。
二氢神经酰胺: 通过还原形成。
复杂的鞘脂: 通过取代反应形成.
作用机制
C16-神经酰胺通过多种机制发挥作用:
凋亡诱导: C16-神经酰胺通过与 p53 肿瘤抑制基因的 DNA 结合域结合来激活 p53 肿瘤抑制基因,导致 p53 的积累和激活,进而触发凋亡.
胰岛素抵抗: C16-神经酰胺干扰胰岛素信号通路,导致代谢性疾病中胰岛素抵抗.
应激反应: 它通过调节各种信号通路参与细胞对营养和代谢压力的反应.
相似化合物:
C18-神经酰胺: 结构相似,但具有 18 个碳的脂肪酸链。它也在凋亡和细胞信号传导中起作用。
C24-神经酰胺: 包含 24 个碳的脂肪酸链,参与维持皮肤屏障功能。
二氢神经酰胺: 神经酰胺的还原形式,参与类似的信号通路,但具有不同的生物学效应.
C16-神经酰胺的独特性: C16-神经酰胺因其与 p53 肿瘤抑制基因的特定相互作用及其在代谢性疾病中的重要作用而独一无二。 其独特的酰基链长度也影响其生物活性及其在细胞中的定位,使其成为各种生理和病理过程中的关键分子 .
相似化合物的比较
C18-Ceramide: Similar in structure but with an 18-carbon fatty acid chain. It also plays a role in apoptosis and cellular signaling.
C24-Ceramide: Contains a 24-carbon fatty acid chain and is involved in maintaining skin barrier function.
Dihydroceramide: A reduced form of ceramide that participates in similar signaling pathways but with distinct biological effects.
Uniqueness of C16-Ceramide: this compound is unique due to its specific interaction with the p53 tumor suppressor and its significant role in metabolic diseases. Its distinct acyl chain length also influences its biological activity and cellular localization, making it a critical molecule in various physiological and pathological processes .
属性
IUPAC Name |
N-(1,3-dihydroxyoctadec-4-en-2-yl)hexadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNKGFDKKRUKPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H67NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865168 | |
| Record name | N-(1,3-Dihydroxyoctadec-4-en-2-yl)hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24696-26-2 | |
| Record name | C16 Ceramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















